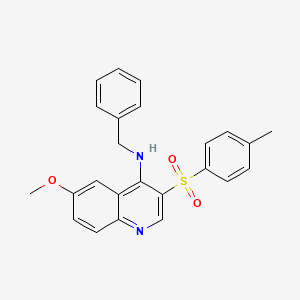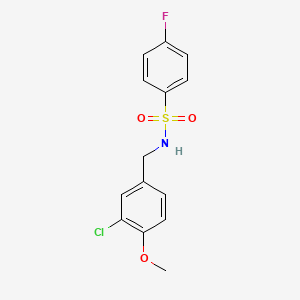
N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide: is an organic compound that features a benzyl group substituted with chlorine and methoxy groups, attached to a fluorobenzenesulfonamide moiety
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industry:
Materials Science:
Agrochemicals: Explored for its use in the synthesis of agrochemical compounds.
Wirkmechanismus
Target of Action
Compounds containing the five-membered rings of 1,2,4-triazole and 1,3,4-thiadiazole, which are structurally similar to the compound , are known to interact with a wide range of biological targets .
Mode of Action
It is known that the compound undergoes intermolecular cyclization . This process could potentially lead to changes in the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
Similar compounds have been found to possess antibacterial, antitumor, and antiviral actions .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzylamine and 4-fluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide.
Procedure: The 3-chloro-4-methoxybenzylamine is added to a solution of 4-fluorobenzenesulfonyl chloride in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: For large-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and control over the reaction conditions.
Purification Techniques: Utilizing industrial-scale purification techniques such as distillation, crystallization, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions, while the sulfonamide group can be reduced under specific conditions.
Coupling Reactions: The benzyl and sulfonamide groups can engage in various coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Formation of derivatives with different substituents on the benzyl or sulfonamide groups.
Oxidation Products: Conversion of the methoxy group to a carbonyl group.
Reduction Products: Reduction of the sulfonamide group to an amine.
Vergleich Mit ähnlichen Verbindungen
- N-(3-chloro-4-methoxybenzyl)-4-fluorobenzamide
- N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonyl chloride
- N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonyl hydrazide
Uniqueness:
- Functional Groups: The presence of both the methoxy and sulfonamide groups provides unique reactivity and potential for diverse applications.
- Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-20-14-7-2-10(8-13(14)15)9-17-21(18,19)12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNPCPASQSVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
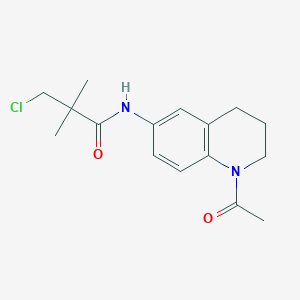
![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)
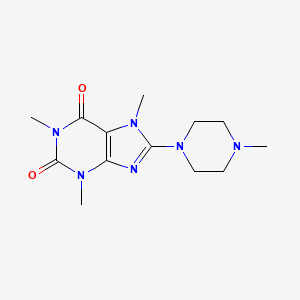
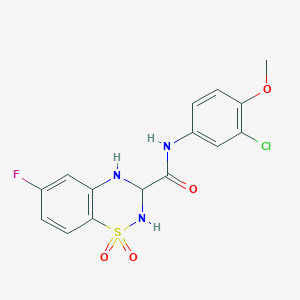
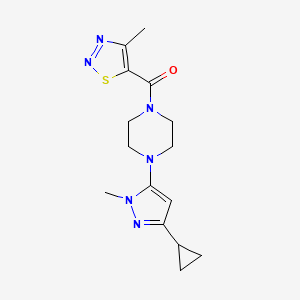
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2362895.png)
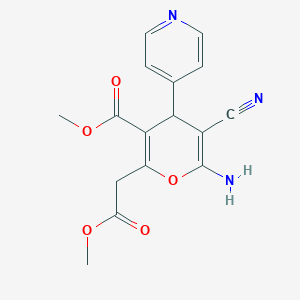

![4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2362900.png)
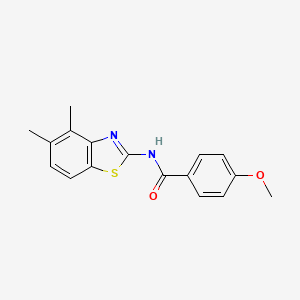
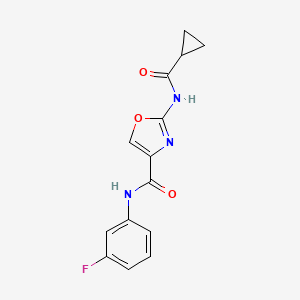
![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2362908.png)
